

Spectroscopic Profile of 1-Methylcyclobutanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylcyclobutanamine
hydrochloride

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Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of **1-methylcyclobutanamine hydrochloride** ($C_5H_{12}ClN$), a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages advanced predictive modeling and established spectroscopic principles to present a detailed theoretical spectral profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering in-depth interpretations of the predicted spectral data, outlining robust experimental protocols for data acquisition, and providing insights into the underlying molecular behavior that governs its spectroscopic signature.

Introduction

1-Methylcyclobutanamine hydrochloride is a primary amine salt with a compact and rigid cyclobutane scaffold. The presence of a quaternary carbon atom and a primary amine group imparts distinct chemical and physical properties, making its structural elucidation and characterization crucial for its application in various research contexts. Spectroscopic

techniques are indispensable for confirming the identity, purity, and structure of such novel chemical entities. This guide provides a detailed predictive analysis of its spectral properties, offering a foundational dataset for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **1-methylcyclobutanamine hydrochloride** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClN	PubChem[1]
Molecular Weight	121.61 g/mol	PubChem[1]
IUPAC Name	1-methylcyclobutan-1-amine;hydrochloride	PubChem[1]
CAS Number	174886-05-6	PubChem[1]
Melting Point	241-244 °C	ChemicalBook[2]
Physical Form	Solid	Sigma-Aldrich[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For **1-methylcyclobutanamine hydrochloride**, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum

The predicted mass spectrum of 1-methylcyclobutanamine (the free base, as the hydrochloride salt would typically be analyzed as the free base in the gas phase) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Mass Spectrum of 1-Methylcyclobutanamine

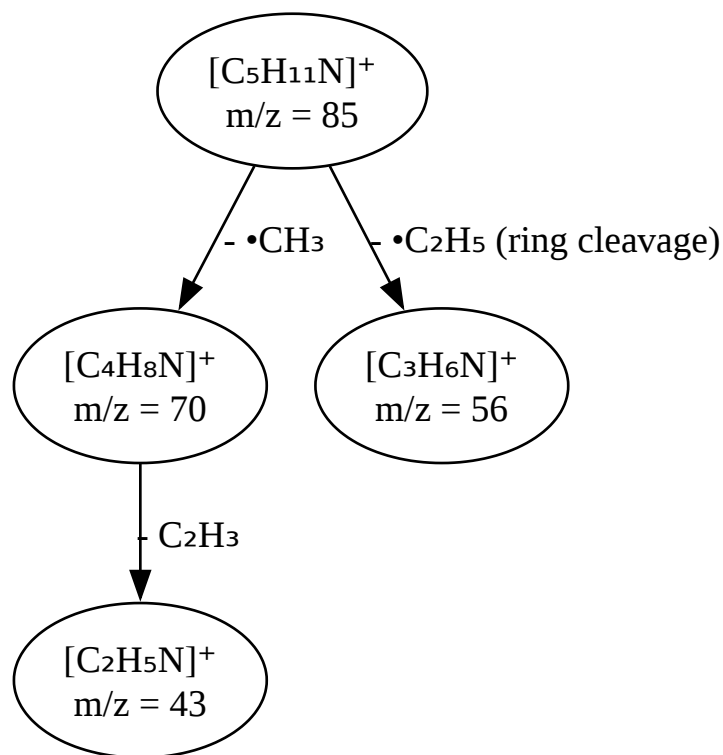
m/z	Predicted Relative Intensity	Ion Structure/Fragment Lost
85	Moderate	$[M]^+$ (Molecular Ion)
70	High	$[M - CH_3]^+$
56	Moderate	$[M - C_2H_5]^+$ or $[M - NH_3 - CH_3]^+$
43	High (likely base peak)	$[C_3H_7]^+$ or $[CH_3-C=NH_2]^+$
41	Moderate	$[C_3H_5]^+$

Interpretation of Fragmentation Pattern

The fragmentation of 1-methylcyclobutanamine under EI conditions is dictated by the stability of the resulting carbocations and radical species. The presence of a nitrogen atom and a quaternary carbon center are key features influencing the fragmentation pathways.

- Molecular Ion ($[M]^+$, m/z 85): As a compound with one nitrogen atom, 1-methylcyclobutanamine follows the nitrogen rule, exhibiting an odd-numbered molecular weight for its molecular ion.^[4] The molecular ion is expected to be of moderate intensity.
- Alpha-Cleavage: The most favorable fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.^[5] In 1-methylcyclobutanamine, this can occur in two ways:
 - Loss of a methyl radical ($\bullet CH_3$) to form a resonance-stabilized iminium ion at m/z 70. This is predicted to be a high-intensity peak.
 - Cleavage of the cyclobutane ring, leading to the loss of an ethyl radical ($\bullet C_2H_5$) and the formation of an iminium ion at m/z 56.
- Ring Opening and Further Fragmentation: The cyclobutane ring can undergo cleavage, leading to various fragment ions. The loss of ethene (C_2H_4) from the molecular ion is a common fragmentation pathway for cyclobutane derivatives, which could lead to a fragment at m/z 57. Further fragmentation of these initial products can lead to smaller, stable ions such as the propyl cation ($[C_3H_7]^+$) or allyl cation ($[C_3H_5]^+$) at m/z 43 and m/z 41,

respectively. The fragment at m/z 43 corresponding to $[\text{CH}_3\text{-C=NH}_2]^+$ is also a likely and stable iminium ion.



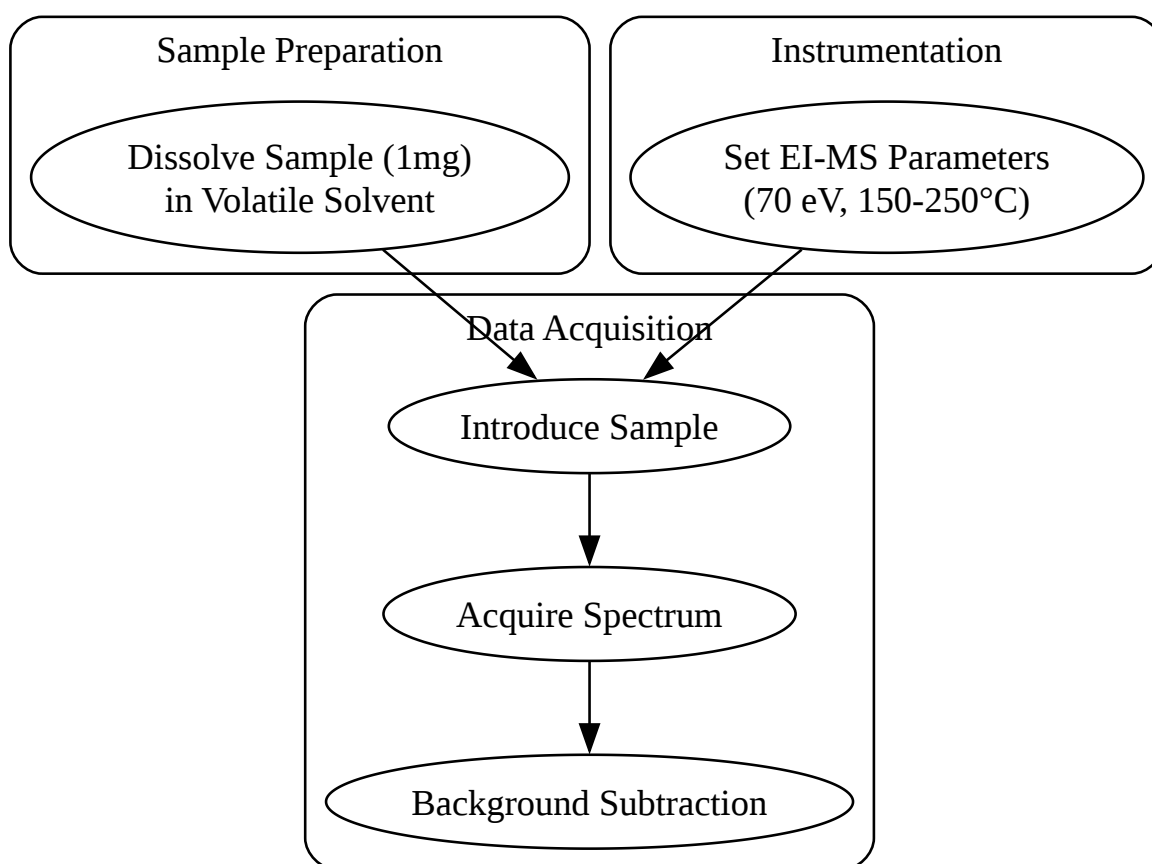
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Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring a mass spectrum of **1-methylcyclobutanamine hydrochloride** using an Electron Ionization Mass Spectrometer (EI-MS).

- Sample Preparation:
 - Dissolve a small amount (approximately 1 mg) of **1-methylcyclobutanamine hydrochloride** in a volatile organic solvent such as methanol or dichloromethane.
 - Alternatively, the solid can be introduced directly via a direct insertion probe.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI).[6]

- Electron Energy: 70 eV (standard for generating reproducible library spectra).[7]
- Ion Source Temperature: 150-250 °C (to ensure volatilization of the free base).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-200.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
 - Acquire a background spectrum and perform background subtraction.



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Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For **1-methylcyclobutanamine hydrochloride**, the IR spectrum will be dominated by absorptions from the ammonium group (-NH_3^+), C-H bonds, and the cyclobutane ring.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for **1-Methylcyclobutanamine Hydrochloride**

Wavenumber (cm^{-1})	Predicted Intensity	Vibrational Mode
3200-2800	Strong, Broad	N-H stretching (ammonium salt)
2980-2850	Medium-Strong	C-H stretching (alkyl)
1625-1560	Medium	N-H asymmetric bending (ammonium salt)
1550-1500	Medium	N-H symmetric bending (ammonium salt)
1470-1450	Medium	C-H bending (CH_2 and CH_3)
~1250	Medium	C-N stretching

Interpretation of IR Spectrum

- N-H Stretching (Ammonium Salt):** The most prominent feature in the IR spectrum of a primary amine hydrochloride is the broad and strong absorption band in the $3200\text{-}2800\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH_3^+).^[8] This broadness is due to hydrogen bonding.
- C-H Stretching:** The stretching vibrations of the C-H bonds in the methyl and cyclobutane groups will appear as medium to strong bands in the $2980\text{-}2850\text{ cm}^{-1}$ region.^[9]
- N-H Bending:** The asymmetric and symmetric bending vibrations of the -NH_3^+ group are expected to appear in the $1625\text{-}1560\text{ cm}^{-1}$ and $1550\text{-}1500\text{ cm}^{-1}$ regions, respectively.^[8]

These bands are typically of medium intensity.

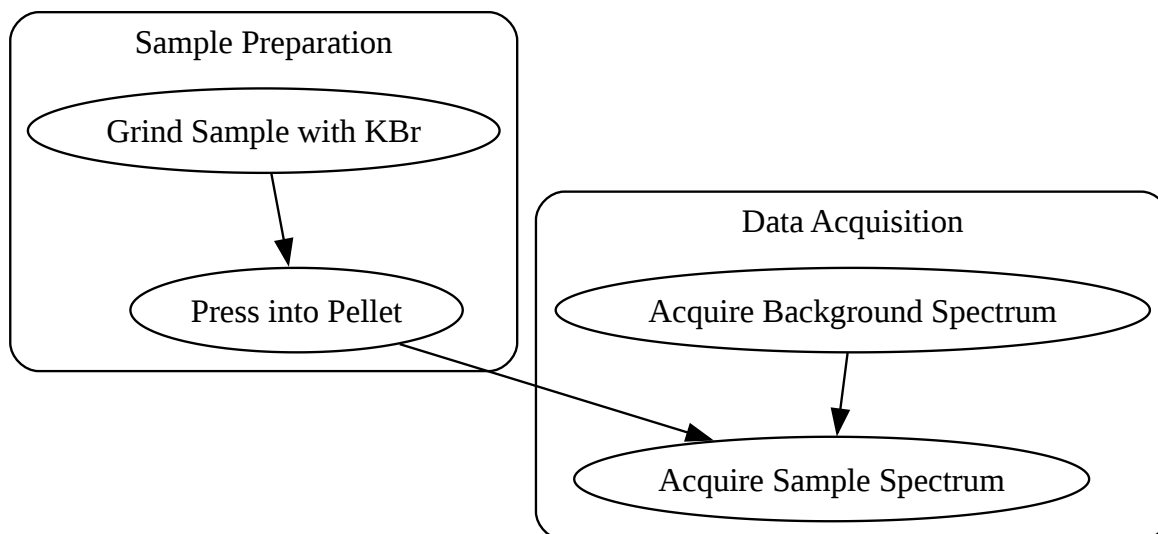
- C-H Bending: The scissoring and bending vibrations of the methylene (CH_2) and methyl (CH_3) groups will be observed in the $1470\text{-}1450\text{ cm}^{-1}$ range.
- C-N Stretching: The stretching vibration of the C-N bond is expected to give a medium intensity band around 1250 cm^{-1} .[\[9\]](#)

Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of solid **1-methylcyclobutanamine hydrochloride** using the KBr pellet method.

- Sample Preparation:
 - Grind a small amount of **1-methylcyclobutanamine hydrochloride** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
 - Detector: DTGS or MCT.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The resulting spectrum should be displayed in terms of transmittance or absorbance.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **1-methylcyclobutanamine hydrochloride** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) is expected to show distinct signals for the methyl and cyclobutane protons.

Table 4: Predicted ^1H NMR Chemical Shifts for **1-Methylcyclobutanamine Hydrochloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5-9.0	Broad Singlet	3H	-NH ₃ ⁺
~2.2-2.4	Multiplet	2H	Cyclobutane CH ₂ (alpha)
~1.9-2.1	Multiplet	4H	Cyclobutane CH ₂ (beta)
~1.5	Singlet	3H	-CH ₃

Interpretation of ¹H NMR Spectrum

- **-NH₃⁺ Protons:** The protons of the ammonium group are expected to appear as a broad singlet in the downfield region (~8.5-9.0 ppm). The broadness is due to quadrupolar relaxation of the nitrogen atom and exchange with any residual water in the solvent. This signal would disappear upon addition of a drop of D₂O.[\[10\]](#)
- **Cyclobutane Protons:** The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The two methylene groups are diastereotopic. The protons on the carbons adjacent to the quaternary carbon (alpha positions) are expected to be deshielded and appear at a lower field (~2.2-2.4 ppm) compared to the other methylene protons (beta positions) at ~1.9-2.1 ppm.
- **Methyl Protons:** The three protons of the methyl group are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.5 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for **1-Methylcyclobutanamine Hydrochloride**

Chemical Shift (δ , ppm)	Assignment
~60-65	Quaternary Carbon (C-NH ₃ ⁺)
~30-35	Cyclobutane CH ₂ (alpha)
~15-20	Cyclobutane CH ₂ (beta)
~25-30	-CH ₃

Interpretation of ¹³C NMR Spectrum

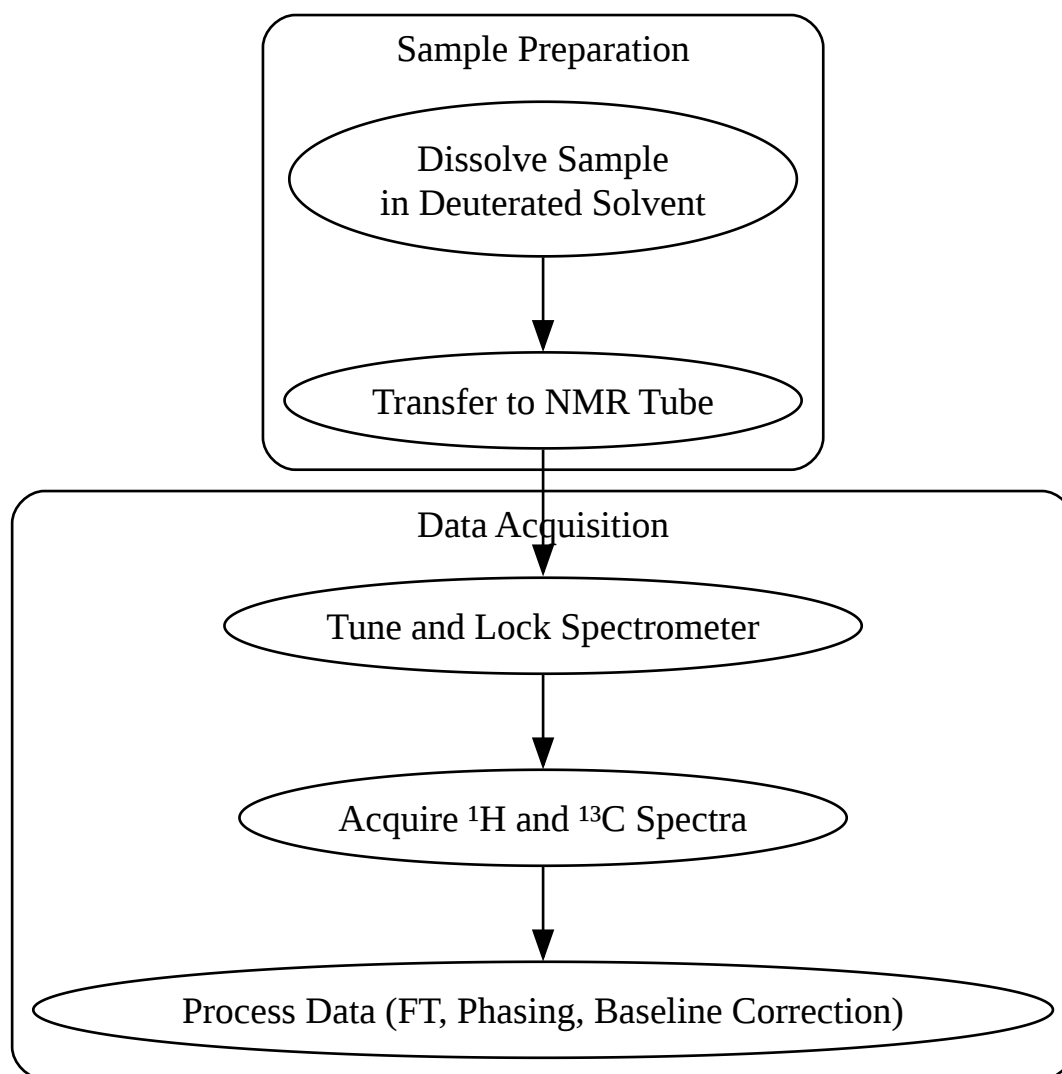
- **Quaternary Carbon:** The carbon atom bonded to the ammonium group and the methyl group is a quaternary carbon and is expected to be the most deshielded of the sp³ carbons, appearing in the ~60-65 ppm range.
- **Cyclobutane Carbons:** The two sets of methylene carbons in the cyclobutane ring are chemically non-equivalent. The carbons adjacent to the quaternary center (alpha) will be more deshielded (~30-35 ppm) than the beta carbon (~15-20 ppm).
- **Methyl Carbon:** The methyl carbon is expected to resonate in the typical aliphatic region, around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of **1-methylcyclobutanamine hydrochloride**.

- **Sample Preparation:**
 - Weigh approximately 5-10 mg of **1-methylcyclobutanamine hydrochloride** for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[\[11\]](#)[\[12\]](#)
 - Transfer the solution to a 5 mm NMR tube.[\[5\]](#)
 - Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.[\[5\]](#)

- Instrument Parameters:
 - Spectrometer: 300-600 MHz NMR spectrometer.
 - Solvent: D₂O, DMSO-d₆, or CD₃OD.
 - Reference: Internal reference (e.g., TSP for D₂O) or the residual solvent peak.
 - Temperature: 298 K.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.



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Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **1-methylcyclobutanamine hydrochloride**. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable starting point for researchers engaged in the synthesis, purification, and application of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted to specific instrumentation. As with any predictive data, experimental verification is paramount, and it is our hope that this guide will facilitate and inform such empirical studies.

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